molecular formula C13H21NO3S B273350 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide

4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B273350
M. Wt: 271.38 g/mol
InChI Key: PKIZMOZAMQCGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BEMT, and it has been found to have various applications in the field of pharmaceuticals.

Mechanism of Action

BEMT acts as a positive allosteric modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and anxiolytic effects of BEMT.
Biochemical and physiological effects:
BEMT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors, resulting in a decrease in neuronal excitability. This leads to a reduction in seizures and anxiety. BEMT has also been found to have sedative effects and can cause drowsiness in some individuals.

Advantages and Limitations for Lab Experiments

BEMT has several advantages for lab experiments. It has a high potency and selectivity for GABA(A) receptors, making it an ideal ligand for studying the effects of GABA(A) receptor modulation. BEMT is also readily available and relatively inexpensive, making it accessible to researchers. However, BEMT has limitations in lab experiments as it can have off-target effects and can cause sedation, which can affect the results of experiments.

Future Directions

There are several future directions for the use of BEMT in scientific research. One direction is the development of new drugs for the treatment of epilepsy and anxiety disorders. BEMT can be used as a lead compound for the development of new drugs that have improved efficacy and fewer side effects. Another direction is the study of the effects of BEMT on other neurotransmitter systems, such as the dopamine and serotonin systems. This can provide insights into the potential use of BEMT in the treatment of other psychiatric disorders. Additionally, the development of new synthetic methods for BEMT can improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has various applications in scientific research, particularly in the field of pharmaceuticals. Its mechanism of action involves the modulation of GABA(A) receptors, resulting in anticonvulsant and anxiolytic effects. BEMT has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of BEMT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of BEMT is p-tert-butylbenzenesulfonyl chloride, which is reacted with 2-methoxyethylamine to form the intermediate product, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide. The intermediate product is then purified through recrystallization to obtain the final product, BEMT.

Scientific Research Applications

BEMT has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been used as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. BEMT has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, BEMT has been used in the development of new drugs for the treatment of anxiety and other psychiatric disorders.

properties

Product Name

4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(15,16)14-9-10-17-4/h5-8,14H,9-10H2,1-4H3

InChI Key

PKIZMOZAMQCGLU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC

Origin of Product

United States

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